

Technical Guide: CGP 29030A – Structural & Pharmacological Profile

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Compound of Interest

Compound Name: Cgp 29030A

CAS No.: 113240-27-0

Cat. No.: B1668490

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Subject: **CGP 29030A** (Piperazine Derivative) Classification: Non-Opioid Centrally Acting Analgesic / GABAergic Modulator Chemical Registry: CAS 113240-27-0 (HCl salt)

Part 1: Executive Technical Summary

CGP 29030A is a synthetic piperazine derivative designed to modulate nociceptive transmission in the central nervous system (CNS) without engaging opioid receptors. Unlike morphine or fentanyl, which act on mu-opioid receptors, **CGP 29030A** exerts its analgesic effects through GABAergic pathways (specifically linked to the GABA_B receptor subtype), effectively inhibiting nociceptive spinal cord neurons while preserving normal sensory function.

This compound represents a critical "privileged structure" in medicinal chemistry—the aryl-piperazine scaffold—optimized for high metabolic stability and blood-brain barrier (BBB) penetration.

Key Physicochemical Data

Property	Specification
Chemical Name	[4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone
Molecular Formula	C ₂₁ H ₂₅ ClN ₂ O ₃ [1][2][3][4][5] · HCl
Molecular Weight	388.89 g/mol (Free Base) / ~425.35 g/mol (HCl Salt)
Core Scaffold	1,4-Disubstituted Piperazine
Solubility	Soluble in DMSO, Methanol; Sparingly soluble in water (unless acidified)
Appearance	White to off-white crystalline solid

Part 2: Chemical Constitution & Structural Logic

The efficacy of **CGP 29030A** stems from its tripartite structure, which allows it to span the binding pocket of its target GPCR (G Protein-Coupled Receptor).

Structural Diagram (DOT Visualization)

The following diagram illustrates the chemical connectivity of **CGP 29030A**, highlighting the pharmacophores responsible for receptor affinity.



Figure 1: Pharmacophore segmentation of CGP 29030A showing the lipophilic tail and polar head.

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Structure-Activity Relationship (SAR) Analysis

- The Lipophilic Tail (Left): The 4-chlorophenethyl group provides essential lipophilicity (

), facilitating membrane intercalation and BBB transport. The chlorine atom at the para position prevents rapid metabolic oxidation of the phenyl ring.

- The Core (Center): The piperazine ring acts as a rigid spacer, maintaining a specific distance (approx. 5-7 Å) between the aromatic tail and the amide head, which is critical for receptor docking.
- The Polar Head (Right): The 3,5-dimethoxybenzoyl moiety functions as a hydrogen bond acceptor via the methoxy groups and the carbonyl oxygen. This region mimics the spatial arrangement of endogenous neurotransmitters.

Part 3: Mechanism of Action (GABAergic Modulation)

Research indicates that **CGP 29030A** functions as a GABA_B receptor agonist or positive modulator. By activating presynaptic GABA_B receptors on primary afferent terminals in the spinal dorsal horn, it inhibits the release of excitatory neurotransmitters (Glutamate, Substance P).

Signaling Pathway Diagram

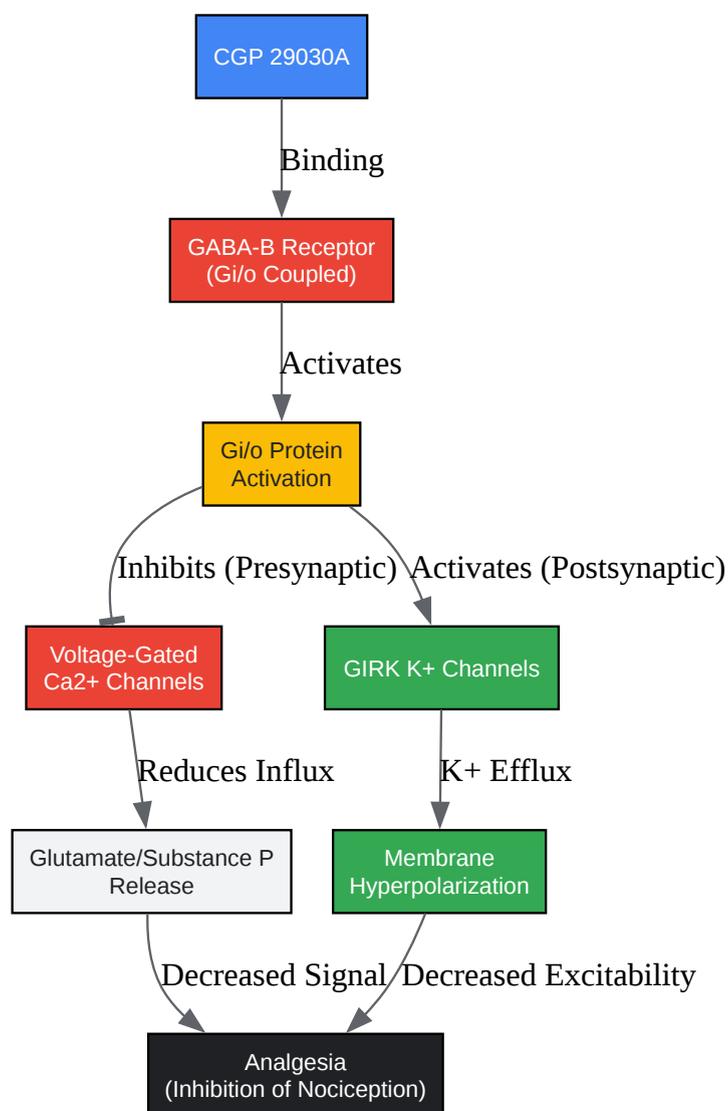


Figure 2: Mechanism of Action showing presynaptic inhibition of nociceptive transmission.

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[1][3]

Part 4: Synthesis Protocol

Note: This protocol describes the convergent synthesis of **CGP 29030A** (HCl salt). All reactions must be performed in a fume hood.

Reagents Required[3][4]

- 1-(2-(4-chlorophenyl)ethyl)piperazine (Intermediate A)
- 3,5-Dimethoxybenzoyl chloride (Intermediate B)
- Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- HCl in Dioxane (4M)

Step-by-Step Methodology

- Preparation of Reaction Vessel:
 - Charge a 250mL round-bottom flask with Intermediate A (1.0 eq) dissolved in anhydrous DCM (10 mL/g).
 - Add Triethylamine (1.5 eq) to scavenge the HCl generated during acylation.
 - Cool the mixture to 0°C using an ice bath.
- Acylation (The Coupling):
 - Dissolve Intermediate B (1.1 eq) in a small volume of DCM.
 - Add the acid chloride solution dropwise to the piperazine mixture over 30 minutes.
 - Mechanism:[3] The secondary amine of the piperazine attacks the carbonyl carbon of the acid chloride, displacing the chloride ion.
- Work-up:
 - Allow the reaction to warm to room temperature and stir for 4 hours.
 - Monitor via TLC (System: EtOAc/Hexane 1:1).

- Wash the organic layer with saturated NaHCO_3 (2x) to remove excess acid, followed by Brine (1x).
- Dry over anhydrous Na_2SO_4 and concentrate in vacuo.
- Salt Formation (**CGP 29030A**):
 - Dissolve the crude oil (free base) in minimal diethyl ether.
 - Add 4M HCl in Dioxane dropwise until precipitation is complete.
 - Filter the white solid and recrystallize from Ethanol/Ether.

Part 5: Experimental Validation (Analgesic Assays)

To verify the activity of **CGP 29030A**, researchers utilize nociceptive threshold assays.

Protocol: The Hot Plate Test (Supraspinal/Spinal Integration)

This test validates the central analgesic efficacy of the compound.

Step	Action	Causality/Rationale
1. Baseline	Place subject (mouse/rat) on a plate heated to 55°C ± 0.5°C. Measure latency to lick paw or jump.	Establishes the normal pain threshold before drug influence.
2. Administration	Administer CGP 29030A (e.g., 3–30 mg/kg, p.o. or i.p.).	Oral efficacy is a key feature of CGP 29030A; i.p. avoids first-pass metabolism variability.
3.[3] Testing	Retest latency at 30, 60, and 90 minutes post-dose.	Determines the onset and duration of action.
4. Cut-off	Stop exposure at 30 seconds if no response.	Crucial: Prevents tissue damage to the animal (Self-validating safety stop).
5. Analysis	Calculate % Maximum Possible Effect (MPE).	Formula:

Interpretation

- Opioid Control: Morphine produces 100% MPE but causes sedation.
- **CGP 29030A** Result: Should show dose-dependent increase in latency (analgesia) without significant sedation or respiratory depression, confirming the non-opioid mechanism.

Part 6: References

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